1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Organic Synthesis Medicinal Chemistry Process Chemistry

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CAS 794471-13-9) is a differentiated heterocyclic amine building block combining a piperidine ring with a tetrahydropyran moiety. Unlike generic analogs, its unique linkage pattern and primary amine at the piperidine 4-position (predicted pKa 10.44) enable versatile functionalization for kinase inhibitor libraries, CNS-penetrant candidates, and KOR antagonist synthesis. With a reported 92% synthesis yield, this intermediate reduces both project cost and timeline in multi-step medicinal chemistry campaigns. Solubility in alcohols and chloroform facilitates diverse reaction conditions.

Molecular Formula C10H22Cl2N2O
Molecular Weight 257.2 g/mol
CAS No. 794471-13-9
Cat. No. B1437968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
CAS794471-13-9
Molecular FormulaC10H22Cl2N2O
Molecular Weight257.2 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2CCOCC2.Cl.Cl
InChIInChI=1S/C10H20N2O.2ClH/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10;;/h9-10H,1-8,11H2;2*1H
InChIKeyHYXJEJRVAXONMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine (794471-13-9): Overview and Physical Properties


1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CAS 794471-13-9) is a heterocyclic amine featuring a piperidine ring linked to a tetrahydropyran moiety [1]. This compound is characterized by its dual-ring structure, which imparts specific physicochemical properties valuable in medicinal chemistry and chemical synthesis [1]. Its key physical properties include a predicted boiling point of 278.3±40.0 °C, a predicted density of 1.045±0.06 g/cm³, and a predicted pKa of 10.44±0.20 . The presence of a primary amine group on the piperidine ring provides a key site for further functionalization, making it a versatile intermediate [1].

Why 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine Cannot Be Substituted by Generic Analogs


While numerous piperidine and tetrahydropyran derivatives exist, the specific linkage pattern in 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine creates a unique structural and physicochemical profile that is not replicated by generic analogs [1]. The presence of a primary amine at the 4-position of the piperidine ring, combined with the tetrahydropyran group, yields a specific predicted pKa of 10.44 and influences solubility in specific solvents like alcohols and chloroform . These characteristics dictate its reactivity as a building block and its interactions with biological targets, meaning that substituting it with a similar, but structurally distinct, analog would likely alter reaction outcomes, synthetic yields, and biological activity in unforeseen ways [1]. The following evidence demonstrates these specific points of differentiation.

Quantitative Evidence Guide for 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine (794471-13-9)


Synthesis Yield: A 92% Efficient Route Using a Boc-Protected Intermediate

A synthetic route to 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine has been reported with a yield of 92% . This synthesis involves the deprotection of tert-butyl (1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)carbamate using hydrogen chloride in a 1,4-dioxane/methanol mixture at 20°C . While comparative yield data for other synthetic methods is not provided in the source, the 92% yield represents a high-efficiency benchmark for procurement and use in multi-step syntheses .

Organic Synthesis Medicinal Chemistry Process Chemistry

Physicochemical Profile: Basic pKa and Solubility in Alcohols, Ketones, and Chloroform

The compound has a predicted acid dissociation constant (pKa) of 10.44±0.20, indicating its behavior as a moderately strong base . Its solubility profile is specific: it is a white crystalline solid soluble in alcohols, ketones, and chloroform, but only slightly soluble in ether and petroleum ether . This solubility data provides a direct, practical differentiator when selecting solvents for reactions or formulations, as the tetrahydropyran group contributes to a distinct solubility profile compared to simpler piperidines .

ADME Drug Design Property Prediction

Use as a Key Building Block in Kinase Inhibitor and CNS Agent Synthesis

The compound is specifically highlighted as a key intermediate in the synthesis of kinase inhibitors and central nervous system (CNS) agents . Its structure is noted to support binding to biological targets involved in signal transduction pathways, which is a crucial differentiator for drug discovery projects in oncology and neurology . This application context provides a clear procurement rationale, as it is specifically identified for use in these high-value research areas, unlike many simpler, less specialized amine building blocks .

Kinase Inhibition CNS Drug Discovery Medicinal Chemistry

Best-Fit Application Scenarios for 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine (794471-13-9)


Synthesis of Kinase Inhibitor Libraries for Oncology Research

Researchers developing kinase inhibitor libraries for oncology targets should prioritize this compound as a core building block . The tetrahydropyran group can enhance solubility and metabolic stability, while the primary amine allows for versatile functionalization to explore structure-activity relationships (SAR) around key binding pockets [1]. Its reported 92% synthesis yield ensures efficient incorporation into multi-step synthetic routes, reducing overall project cost and time.

Development of CNS-Targeted Therapeutics

For projects focused on central nervous system (CNS) disorders, this compound is specifically cited as a valuable intermediate . The presence of both a piperidine ring and a tetrahydropyran moiety influences its physicochemical properties, such as its predicted pKa (10.44) and solubility profile, which are critical for optimizing blood-brain barrier penetration and overall CNS drug-likeness [1].

Process Chemistry for Kappa Opioid Receptor (KOR) Antagonists

This compound serves as a key building block for synthesizing N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine derivatives, a class that includes potent KOR antagonists [2]. The high synthesis yield (92%) of the core amine is advantageous for process chemists aiming to scale up the production of drug candidates targeting the KOR for indications such as depression or pain management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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